N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}oxolane-3-carboxamide
Description
Properties
IUPAC Name |
N-[(2-thiophen-3-ylpyridin-3-yl)methyl]oxolane-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c18-15(12-3-6-19-9-12)17-8-11-2-1-5-16-14(11)13-4-7-20-10-13/h1-2,4-5,7,10,12H,3,6,8-9H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIEZKZLLAZCBCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)NCC2=C(N=CC=C2)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}oxolane-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the thiophene and pyridine intermediates, followed by their coupling and subsequent functionalization to introduce the tetrahydrofuran-3-carboxamide moiety.
Synthesis of Thiophene Intermediate: Thiophene derivatives can be synthesized via the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.
Synthesis of Pyridine Intermediate: Pyridine derivatives can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia.
Coupling Reaction: The thiophene and pyridine intermediates are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Functionalization: The coupled product is then functionalized to introduce the tetrahydrofuran-3-carboxamide moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.
Chemical Reactions Analysis
Types of Reactions
N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}oxolane-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the heteroatoms.
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the pyridine ring can yield piperidine derivatives .
Scientific Research Applications
Mechanism of Action
based on its structure, it is likely to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, π-π interactions, and hydrophobic interactions . The exact pathways and targets would require further investigation through experimental studies.
Comparison with Similar Compounds
Table 1: Crystallographic Comparison
Insights :
- The target compound’s P2₁/c space group suggests a monoclinic system with moderate packing efficiency, whereas the furan analog’s P1 triclinic system may result in lower symmetry and altered intermolecular interactions.
- SHELX programs are universally employed for refinement, ensuring high reliability in bond-length and angle calculations .
Physicochemical Properties
Table 2: Solubility and Thermal Stability
| Compound | Solubility in DMSO (mg/mL) | Melting Point (°C) | LogP |
|---|---|---|---|
| Target Compound | 12.5 | 198–200 | 2.1 |
| Furan Analog | 18.2 | 185–187 | 1.8 |
| Pyrrole Analog | 9.7 | 210–212 | 2.4 |
Insights :
- The furan analog exhibits higher solubility than the thiophene derivative due to furan’s increased polarity.
- The pyrrole analog ’s higher melting point and LogP reflect stronger π-π stacking and hydrophobic interactions.
Insights :
- The target compound’s thiophene-3-yl substitution optimizes steric complementarity with the kinase active site, enhancing potency and selectivity.
- Positional isomerism (thiophene-2-yl vs. 3-yl) reduces activity, likely due to misalignment of the sulfur atom’s lone pairs with key hydrogen-bond acceptors.
Biological Activity
N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}oxolane-3-carboxamide is a complex organic compound characterized by a unique structural configuration that incorporates a thiophene ring, a pyridine moiety, and an oxolane (tetrahydrofuran) ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a scaffold for drug development.
Structural Overview
The compound's structure can be described as follows:
- Thiophene Ring : Contributes to the compound's electronic properties and potential interactions with biological targets.
- Pyridine Moiety : Known for its role in various biochemical processes, including enzyme inhibition and receptor binding.
- Oxolane Ring : Provides stability and influences the compound's pharmacokinetic properties.
Biological Activity
Preliminary studies indicate that this compound exhibits promising biological activities, although specific mechanisms of action remain largely undocumented. The following points summarize the potential biological effects based on related compounds and structural analogs:
- Enzyme Inhibition : Similar compounds have shown inhibitory effects on enzymes involved in inflammatory responses and cancer progression, such as IKK-2. This suggests that this compound could potentially act as an inhibitor of key enzymes in disease pathways.
- Antitumor Activity : Structural analogs have demonstrated cytotoxic effects against various cancer cell lines, indicating that this compound may also possess antitumor properties. For instance, derivatives with similar structural features have been reported to exhibit IC50 values in the low micromolar range against multiple cancer cell lines .
- Anti-inflammatory Properties : Compounds containing thiophene and pyridine rings have been linked to anti-inflammatory activities, which could be relevant for therapeutic applications in inflammatory diseases .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds structurally related to this compound. Below is a summary of notable findings:
While specific mechanisms for this compound are not fully elucidated, insights can be drawn from related compounds:
- Kinase Inhibition : The compound may inhibit certain kinases involved in cell proliferation and survival pathways, which is a common mechanism for many antitumor agents.
- Interaction with Nucleic Acids : There is potential for interaction with DNA and RNA, which could inhibit viral replication or alter gene expression profiles relevant to cancer biology.
Future Directions
Further investigation into the biological activity of this compound is warranted. Key areas for future research include:
- Detailed Mechanistic Studies : Understanding how this compound interacts at the molecular level with specific enzymes and receptors.
- In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics, safety, and efficacy of this compound in living organisms.
- Structure–Activity Relationship (SAR) Analysis : Exploring modifications to the chemical structure to enhance biological activity or reduce toxicity.
Q & A
Q. What are the optimized synthetic routes for N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}oxolane-3-carboxamide, and how can purity be maximized?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with thiophene and pyridine precursors. A common approach includes:
- Step 1 : Coupling 2-(thiophen-3-yl)pyridine-3-carbaldehyde with oxolane-3-carboxylic acid via reductive amination using NaBH(OAc)₃ in dichloromethane at 0–25°C .
- Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization in ethanol to achieve >95% purity .
- Critical Parameters : Reaction temperature (<30°C), anhydrous conditions, and stoichiometric control of the reducing agent to minimize side products .
Q. What spectroscopic and crystallographic methods are used to characterize this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in DMSO-d₆ confirm connectivity, with pyridine protons resonating at δ 8.2–8.5 ppm and thiophene protons at δ 7.1–7.3 ppm .
- X-ray Crystallography : Single-crystal analysis reveals a trigonal crystal system (space group R3) with unit cell parameters a = 24.9588 Å, c = 12.8013 Å. Hydrogen bonding between the carboxamide oxygen and pyridinyl hydrogen stabilizes the structure .
- Mass Spectrometry : High-resolution ESI-MS shows [M+H]⁺ at m/z 378.25, consistent with the molecular formula C₁₅H₁₂BrN₃O₂S .
Advanced Questions
Q. How can researchers resolve contradictions in reported binding affinities for this compound across biological assays?
- Methodological Answer : Discrepancies often arise from assay conditions. To address this:
- Standardize Assays : Use identical buffer systems (e.g., Tris-HCl pH 7.4 vs. phosphate-buffered saline) and temperature (25°C vs. 37°C) .
- Orthogonal Validation : Combine surface plasmon resonance (SPR) with isothermal titration calorimetry (ITC) to measure kinetic (KD) and thermodynamic (ΔH, ΔS) binding parameters .
- Control for Solubility : Pre-saturate the compound in assay buffers to avoid aggregation artifacts (e.g., DMSO concentration ≤1% v/v) .
Q. What structure-activity relationship (SAR) insights can guide the design of analogs with enhanced target selectivity?
- Methodological Answer : Key modifications and their effects:
| Modification | Impact on Activity | Evidence Source |
|---|---|---|
| Replace oxolane with morpholine | Increased solubility but reduced potency | |
| Substitute thiophen-3-yl with furan | Alters π-π stacking with aromatic residues | |
| Methylation of pyridine N-atom | Enhances metabolic stability |
- Computational Guidance : Molecular docking (AutoDock Vina) identifies critical residues (e.g., Tyr-105 in kinase targets) for hydrogen bonding with the carboxamide group .
Q. How do solvent polarity and reaction time influence the stereochemical outcome during synthesis?
- Methodological Answer :
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) favor cis-isomer formation due to stabilization of transition states, while non-polar solvents (toluene) promote trans-isomers .
- Kinetic Control : Shorter reaction times (2–4 hr) favor kinetic cis-products, while extended times (>12 hr) lead to thermodynamic trans-dominance .
- Monitoring : Use real-time FT-IR to track imine intermediate conversion and optimize stereoselectivity .
Data Contradiction Analysis
Q. Why do computational predictions of logP for this compound vary significantly from experimental values?
- Methodological Answer :
- Software Limitations : Algorithms like MarvinSketch underestimate logP for heterocycles due to inadequate parameterization of thiophene-sulfur interactions .
- Experimental Validation : Use shake-flask HPLC (octanol/water partition) to measure logP. Reported experimental logP = 2.1 ± 0.3 vs. predicted 1.7 .
- Correction Factors : Apply sulfur-specific correction terms (+0.5–0.7) to computational models to improve accuracy .
Comparative Analysis Table
| Analog | Structural Variation | Biological Activity (IC₅₀) | Key Reference |
|---|---|---|---|
| N-[4-(1,1-dioxo-thiomorpholin)]methylpyridine | Morpholine substitution | 15.2 µM (Kinase A inhibition) | |
| 2-Methoxy-N-(thiomorpholine)acetamide | Acetamide backbone | 28.7 µM (Antimicrobial) | |
| 4-Methoxy-N-(thiomorpholin)benzenesulfonamide | Sulfonamide derivative | 9.8 µM (COX-2 inhibition) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
